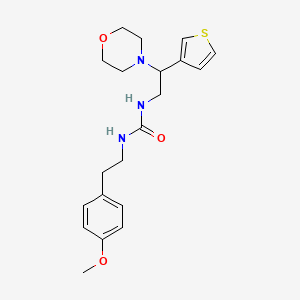
1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, commonly known as MTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
MTMU has shown potential therapeutic applications in various fields of scientific research. In cancer research, MTMU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, MTMU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. MTMU has also been studied for its potential use in the treatment of autoimmune disorders such as lupus and type 1 diabetes.
Wirkmechanismus
The mechanism of action of MTMU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. MTMU has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, MTMU has been shown to inhibit the activity of the protein kinase C delta, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
MTMU has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, MTMU has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, MTMU has been shown to inhibit tumor growth in animal models of cancer. In inflammation research, MTMU has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTMU has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. In addition, MTMU has been extensively studied in preclinical models, providing a wealth of data for researchers. However, there are also limitations to working with MTMU. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, the potential toxicity of MTMU in humans is not yet known, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on MTMU. In cancer research, further studies are needed to determine the efficacy of MTMU in different types of cancer and to identify potential combination therapies. In inflammation research, more studies are needed to determine the optimal dosing and administration of MTMU for the treatment of inflammatory diseases. In addition, further research is needed to determine the safety profile of MTMU in humans and to identify potential side effects. Overall, MTMU has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of MTMU involves the reaction of 4-methoxyphenethylamine with 2-(morpholino-2-(thiophen-3-yl)ethyl)isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure MTMU. The synthesis method of MTMU is well-established and has been reported in several scientific publications.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-18-4-2-16(3-5-18)6-8-21-20(24)22-14-19(17-7-13-27-15-17)23-9-11-26-12-10-23/h2-5,7,13,15,19H,6,8-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCZAIYGTJNYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

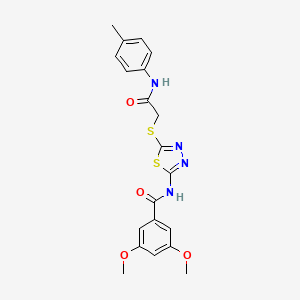
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
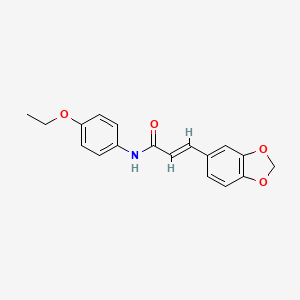
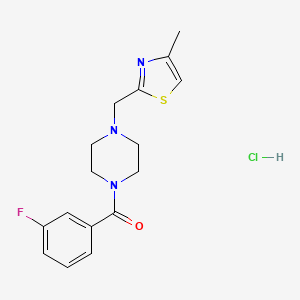
![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
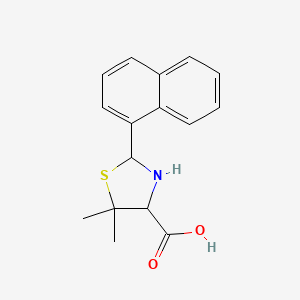
![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
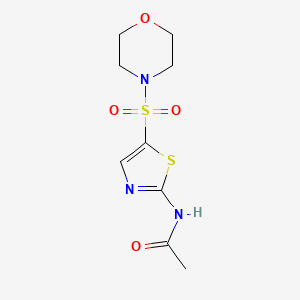
![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)